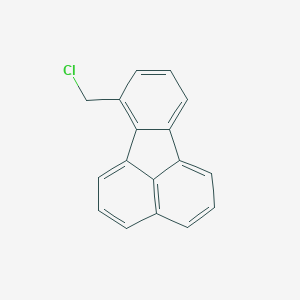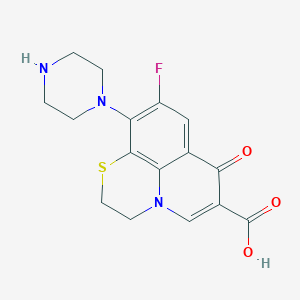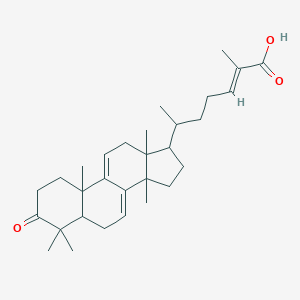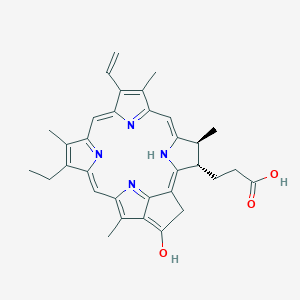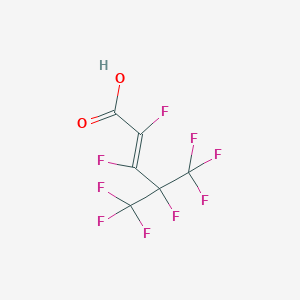
PERFLUORO(4-METHYLPENT-2-ENOIC ACID)
Overview
Description
4-(Trifluoromethyl)hexafluoropent-2-enoic acid is a fluorinated organic compound with the molecular formula C6HF9O2. It is characterized by the presence of both trifluoromethyl and hexafluoro groups, making it a highly fluorinated molecule. This compound is known for its unique chemical properties, which are influenced by the presence of multiple fluorine atoms.
Mechanism of Action
Mode of Action
It has been observed that the compound undergoes electrochemical reduction . This process occurs at an applied cell potential of 10 V in the absence of an electron shuttling catalyst .
Biochemical Pathways
It is known that the compound undergoes electrochemical reduction , which could potentially impact various biochemical processes.
Result of Action
It has been observed that the compound undergoes electrochemical reduction , which could potentially lead to various molecular and cellular changes.
Biochemical Analysis
Biochemical Properties
Perfluoro(4-methylpent-2-enoic acid): plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in defluorination processes, such as reductive defluorinases . These enzymes facilitate the removal of fluorine atoms from the compound, leading to its breakdown. The interaction between Perfluoro(4-methylpent-2-enoic acid) and these enzymes is crucial for understanding its metabolic fate and potential environmental impact .
Cellular Effects
The effects of Perfluoro(4-methylpent-2-enoic acid) on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. It can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, exposure to Perfluoro(4-methylpent-2-enoic acid) can result in the upregulation of genes associated with detoxification processes, highlighting its impact on cellular defense mechanisms .
Molecular Mechanism
At the molecular level, Perfluoro(4-methylpent-2-enoic acid) exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, this compound can activate other enzymes, leading to enhanced metabolic activity. The changes in gene expression observed with Perfluoro(4-methylpent-2-enoic acid) exposure are often mediated by transcription factors that respond to oxidative stress and other cellular signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Perfluoro(4-methylpent-2-enoic acid) have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or specific microbial communities. Long-term studies have shown that Perfluoro(4-methylpent-2-enoic acid) can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Perfluoro(4-methylpent-2-enoic acid) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. These effects include oxidative stress, inflammation, and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before adverse effects become apparent .
Metabolic Pathways
Perfluoro(4-methylpent-2-enoic acid): is involved in several metabolic pathways, primarily those related to its defluorination and breakdown. Enzymes such as reductive defluorinases play a key role in these pathways, facilitating the removal of fluorine atoms and the subsequent degradation of the compound. The interaction of Perfluoro(4-methylpent-2-enoic acid) with these enzymes can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, Perfluoro(4-methylpent-2-enoic acid) is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall bioavailability and activity. The transport and distribution of Perfluoro(4-methylpent-2-enoic acid) are critical for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of Perfluoro(4-methylpent-2-enoic acid) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, Perfluoro(4-methylpent-2-enoic acid) may accumulate in the mitochondria, leading to changes in mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)hexafluoropent-2-enoic acid typically involves the introduction of fluorine atoms into the molecular structure through various fluorination reactions. One common method involves the reaction of a suitable precursor with fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)hexafluoropent-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated compounds.
Scientific Research Applications
4-(Trifluoromethyl)hexafluoropent-2-enoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: It is investigated for potential use in pharmaceuticals due to its stability and bioactivity.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to heat and chemicals.
Comparison with Similar Compounds
Perfluoro(4-methylpent-2-enoic acid): Similar in structure but with different fluorination patterns.
Hexafluoroisopropylidene bisphenol: Another highly fluorinated compound with distinct properties.
Uniqueness: 4-(Trifluoromethyl)hexafluoropent-2-enoic acid is unique due to the combination of trifluoromethyl and hexafluoro groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and resistance to harsh conditions.
Properties
IUPAC Name |
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9O2/c7-1(3(16)17)2(8)4(9,5(10,11)12)6(13,14)15/h(H,16,17)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDHAMRDYDLSPH-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)(\C(=O)O)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397558 | |
| Record name | 3-(Perfluoroisopropyl)-(2E)-difluoropropenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103229-89-6 | |
| Record name | 3-(Perfluoroisopropyl)-(2E)-difluoropropenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro(4-methylpent-2-enoic acid) (trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can microorganisms break down PFMeUPA, despite its strong carbon-fluorine bonds?
A: Yes, recent research has demonstrated that microbial communities capable of organohalide-respiration can cleave the carbon-fluorine (C-F) bonds in PFMeUPA. This groundbreaking discovery shows that reductive defluorination can occur in this perfluorinated compound, challenging the previous belief that such biodegradation was impossible. []
Q2: How does the structure of PFMeUPA influence its susceptibility to microbial defluorination?
A: The presence of a double bond (C=C) in the PFMeUPA structure appears to play a crucial role in its susceptibility to microbial reductive defluorination. Research suggests that this unsaturated bond facilitates the cleavage of C-F bonds, potentially by weakening them and making them more accessible to microbial attack. [, ]
Q3: What are the potential environmental implications of microbial PFMeUPA degradation?
A: The discovery of microbial PFMeUPA degradation through reductive defluorination offers a promising avenue for developing bioremediation strategies for PFAS-contaminated environments. This finding expands our understanding of PFAS environmental fate and suggests that naturally occurring microbial processes could contribute to the attenuation of these persistent pollutants. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
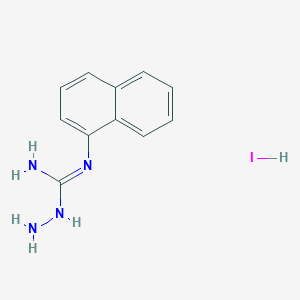
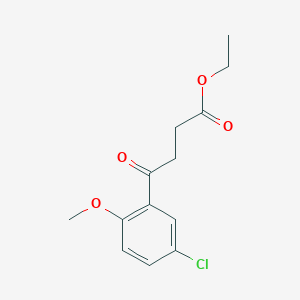
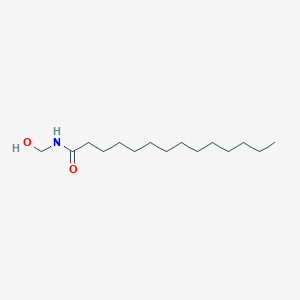
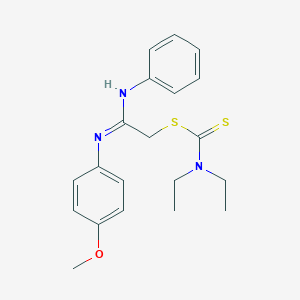
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
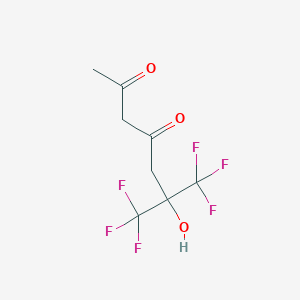
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
